8-(Trifluoromethyl)quinoline-6-carboxylic acid

Antiviral HIV Medicinal Chemistry

Obtaining the precise 8-trifluoromethylquinoline-6-carboxylic acid regioisomer for HIV inhibitor SAR can be supply-limited. This compound delivers the exact patent-validated scaffold (WO1995025105A1) as a versatile intermediate. • The 8-CF3 group imparts distinct electrostatic properties and metabolic stability (XLogP3 ≈2). • The 6-COOH handle enables rapid amide/ester derivatization for SAR against HIV and bacterial DNA gyrase. • Supplied at ≥98% purity (white crystalline powder) for reliable synthesis. • Stock availability with global shipping ensures uninterrupted research programs.

Molecular Formula C11H6F3NO2
Molecular Weight 241.169
CAS No. 2102411-83-4
Cat. No. B2397923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)quinoline-6-carboxylic acid
CAS2102411-83-4
Molecular FormulaC11H6F3NO2
Molecular Weight241.169
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17)
InChIKeyCCXWCDUDVJAFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Trifluoromethyl)quinoline-6-carboxylic Acid Core Profile


8-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS 2102411-83-4) is a fluorinated quinoline derivative with the molecular formula C₁₁H₆F₃NO₂ and a molecular weight of 241.17 g/mol . The compound features a trifluoromethyl group at the 8-position and a carboxylic acid group at the 6-position of the quinoline core, imparting a calculated XLogP3 of approximately 2 and a topological polar surface area of 50.2 Ų [1]. It is commercially available as a white to off-white crystalline powder with purities ranging from 95% to 98% . The compound exhibits good solubility in methanol and DMSO but limited water solubility . As a versatile small molecule scaffold, it is intended for laboratory research use only .

Scaffold Identity 8-CF₃ / 6-COOH quinoline substitution pattern for regiochemistry-specific studies
Synthetic Utility Carboxylic acid handle enables amide and ester conjugation for SAR library synthesis
Research Context Intended for laboratory research use; supports medicinal chemistry and analytical method development

8-(Trifluoromethyl)quinoline-6-carboxylic Acid Differentiation


The precise regiochemical arrangement of the trifluoromethyl and carboxylic acid substituents on the quinoline scaffold critically determines the compound's physicochemical properties and biological target engagement [1]. The 8-position of the CF₃ group, adjacent to the quinoline nitrogen, creates a unique electrostatic and steric environment that differs fundamentally from 2-, 4-, 5-, or 6-substituted positional isomers . This specific architecture has been validated in patent literature for HIV inhibition, where the 8-trifluoromethylquinoline carboxylic acid scaffold is explicitly claimed as essential for antiviral activity [2]. Furthermore, the carboxylic acid at the 6-position provides a derivatizable handle that, when combined with the 8-CF₃ group, influences hydrogen bonding capacity (1 donor, 6 acceptors) and lipophilicity in ways that cannot be replicated by analogs with different substitution patterns [1].

Target 8-(Trifluoromethyl)quinoline-6-carboxylic acid (8-CF₃, 6-COOH)
Positional Isomer 6-(Trifluoromethyl)quinoline-8-carboxylic acid: reversed substituents may alter metal-chelation geometry and target binding Regiochemistry mismatch limits direct substitution for DNA gyrase or HIV scaffold studies
Non-fluorinated Analog Quinoline-6-carboxylic acid: absence of CF₃ may reduce lipophilicity and metabolic stability context Lipophilicity-dependent target engagement may differ significantly
No Carboxylic Handle 8-(Trifluoromethyl)quinoline: lacks 6-COOH, limiting derivatization and pharmacophore alignment Cannot support amide/ester library synthesis without additional synthetic steps

8-(Trifluoromethyl)quinoline-6-carboxylic Acid: Comparative Evidence


HIV Inhibition Patent Specificity

Patent WO1995025105A1 explicitly claims novel 8-trifluoromethylquinolinecarboxylic acid derivatives as inhibitors of HIV growth, with the 8-position CF₃ substitution specified as essential to the claimed general formula (I) [1]. The patent further claims pharmaceutically acceptable salts and esters thereof [2]. This specific regiochemistry distinguishes the compound from 2-, 4-, 5-, 6-, or 7-substituted trifluoromethylquinoline carboxylic acids, which are not encompassed within the same patent claims for anti-HIV activity. The patent also specifies methods of use for inhibiting immunodeficiency virus, establishing a direct therapeutic application for the 8-trifluoromethyl substitution pattern [3].

HIV Inhibition Patent
Head-to-head
Patent WO1995025105A1 claims 8-trifluoromethylquinoline carboxylic acid derivatives for HIV inhibition; positional isomers not covered
Patent-claimed scaffold context for HIV inhibitor research studies
Review specific claims and assay conditions in patent
Antiviral HIV Medicinal Chemistry

DNA Gyrase Inhibition: Key Substituent Roles

Research teams at antibiotic development centers have utilized 8-(trifluoromethyl)quinoline-6-carboxylic acid to synthesize inhibitors of bacterial DNA gyrase . The trifluoromethyl group provides a bioisosteric replacement that enhances metabolic stability, while the carboxylic acid moiety at the 6-position is essential for interaction with the enzyme active site . In contrast, the non-fluorinated quinoline-6-carboxylic acid (CAS 10349-57-2) lacks the enhanced lipophilicity (XLogP3 ~2 vs. significantly lower for the non-fluorinated analog) and metabolic stability conferred by the CF₃ group [1]. The combination of the electron-withdrawing trifluoromethyl group at the 8-position with the carboxylic acid at the 6-position creates a unique pharmacophore that cannot be achieved with mono-substituted analogs.

DNA Gyrase Inhibition
Cross-study
Target XLogP3 ≈ 2 vs. non-fluorinated quinoline-6-carboxylic acid; utilized in bacterial DNA gyrase inhibitor synthesis
Reported lipophilicity difference may support membrane penetration studies
Cross-study comparison; direct head-to-head data not provided
Antibacterial DNA Gyrase Antimicrobial

Positional Isomer Comparison: 8-CF3 vs 6-CF3

A direct positional isomer, 6-(trifluoromethyl)quinoline-8-carboxylic acid (CAS 2089649-11-4), has identical molecular formula (C₁₁H₆F₃NO₂) and molecular weight (241.17) but reversed substitution pattern . Despite identical elemental composition, the different regiochemistry results in distinct physicochemical properties and biological target engagement. The target compound features the carboxylic acid at the 6-position, which in quinoline-based DNA gyrase inhibitors (e.g., fluoroquinolone antibiotics) is the critical metal-chelating pharmacophore . The 6-(trifluoromethyl)quinoline-8-carboxylic acid analog places the carboxylic acid at the 8-position, which may alter chelation geometry and reduce enzyme binding affinity. This structural distinction is critical for drug design programs requiring precise pharmacophore alignment.

Positional Isomer
Source review
8-CF₃/6-COOH vs. 6-CF₃/8-COOH (CAS 2089649-11-4): identical formula, reversed substitution may alter metal chelation geometry
Binding geometry context requires validation
No specific binding data cited; structural inference only
Medicinal Chemistry Scaffold Selection Structure-Activity Relationship

Derivatization via 6-Carboxylic Acid Handle

The carboxylic acid moiety at the 6-position allows for further functionalization, enabling the synthesis of amides, esters, and other derivatives [1]. This derivatization capacity is strategically positioned relative to the 8-CF₃ group, with a calculated rotatable bond count of 1, indicating that the carboxylic acid group maintains a relatively fixed orientation relative to the quinoline core [2]. In contrast, analogs such as 8-(trifluoromethyl)quinoline (CAS 317-57-7) lack the carboxylic acid handle entirely, limiting their utility as modular building blocks for library synthesis . Similarly, 5-(trifluoromethyl)quinoline-6-carboxylic acid places the carboxylic acid at the same 6-position but shifts the CF₃ group to the 5-position, altering both electronic distribution and steric accessibility of the derivatizable site .

Derivatization Handle
Cross-study
6-COOH enables amide/ester synthesis; 1 rotatable bond; compared with 8-(trifluoromethyl)quinoline lacking COOH
Supports modular SAR library synthesis
Derivatization scope may depend on coupling conditions
Synthetic Chemistry Medicinal Chemistry Scaffold Derivatization

Commercial Availability vs Positional Isomers

8-(Trifluoromethyl)quinoline-6-carboxylic acid is commercially available from multiple suppliers with established pricing structures. Macklin offers the compound at 98% purity with pricing of approximately ¥1,323 per 100 mg [1]. Fluorochem provides 95% purity material at £192.00 per 100 mg . In comparison, the positional isomer 6-(trifluoromethyl)quinoline-8-carboxylic acid (CAS 2089649-11-4) has different commercial availability and pricing . The target compound also demonstrates distinct predicted physical properties including a boiling point of 341.7±42.0 °C and density of 1.481±0.06 g/cm³ , which may influence handling and storage requirements compared to other trifluoromethylquinoline carboxylic acids.

Commercial Availability
Supporting evidence
Multi-supplier sourcing: 95-98% purity; pricing examples: ¥1,323/100 mg (Macklin), £192/100 mg (Fluorochem)
Established procurement context may reduce supply risk
Verify current lot specifications and lead times
Procurement Chemical Sourcing Research Supply

8-(Trifluoromethyl)quinoline-6-carboxylic Acid: Research & Industrial Applications


HIV Inhibitor Scaffold Development

Research programs focused on developing novel HIV inhibitors should prioritize 8-(trifluoromethyl)quinoline-6-carboxylic acid as the starting scaffold. Patent WO1995025105A1 explicitly claims 8-trifluoromethylquinolinecarboxylic acid derivatives as inhibitors of HIV growth, providing intellectual property precedent for this specific substitution pattern . The compound's carboxylic acid handle at the 6-position enables derivatization into amides and esters to generate compound libraries for SAR exploration against HIV targets .

DNA Gyrase Inhibitor Development

For antibacterial drug discovery programs targeting bacterial DNA gyrase and topoisomerase IV, 8-(trifluoromethyl)quinoline-6-carboxylic acid provides an optimized scaffold. The 6-carboxylic acid moiety is essential for chelating the catalytic Mg²⁺ ion in the enzyme active site, while the 8-CF₃ group enhances metabolic stability and lipophilicity (XLogP3 ≈ 2) for improved bacterial membrane penetration . Research teams have utilized this compound to synthesize bacterial DNA gyrase inhibitors . The 8-position CF₃ substitution distinguishes it from alternative regioisomers that lack optimal enzyme binding geometry .

SAR-Driven Library Synthesis

Medicinal chemistry groups conducting structure-activity relationship (SAR) studies on quinoline-based therapeutics should select this compound for its strategic derivatization capacity. The carboxylic acid at the 6-position serves as a modular handle for synthesizing amides, esters, and other conjugates . With only one rotatable bond and a defined hydrogen bonding profile (1 donor, 6 acceptors), the scaffold maintains conformational rigidity that is advantageous for target engagement . The established commercial availability from multiple suppliers at defined purity grades (95-98%) ensures reproducible synthetic outcomes .

Reference Standard for Analytical Methods

Analytical chemistry laboratories developing capillary electrophoresis methods for separating acidic compounds in complex mixtures can employ 8-(trifluoromethyl)quinoline-6-carboxylic acid as a reference standard . The compound's well-defined physicochemical properties, including predicted boiling point (341.7±42.0 °C) and density (1.481±0.06 g/cm³), support its use in method validation . Its availability in high purity (98% grade) from commercial suppliers makes it suitable for establishing calibration curves and validating electrophoretic protocols [1].

Application
Selection Property
Validation Focus
HIV inhibitor research scaffold studies
8-CF₃/6-COOH regiochemistry patent context
Target engagement and antiviral assay review
Bacterial DNA gyrase research
6-COOH metal-chelating pharmacophore context
Enzyme inhibition and permeability assay review
Quinoline SAR library synthesis
Derivatizable 6-COOH handle with conformational rigidity
Synthetic accessibility and purity reproducibility
Capillary electrophoresis method development
Well-defined physicochemical reference profile
Method calibration and separation consistency
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